

Foreword: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Propane-2-sulfonyl)acetic acid

CAS No.: 135242-40-9

Cat. No.: B161976

[Get Quote](#)

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility. **2-(Propane-2-sulfonyl)acetic acid**, also known by its synonym (isopropylsulfonyl)acetic acid, represents a quintessential example of such a versatile building block. It is not merely a static collection of atoms but a dynamic tool, offering multiple, distinct points for chemical modification. The presence of a carboxylic acid provides a reliable handle for amide coupling and esterification, while the potent electron-withdrawing sulfonyl group activates the adjacent methylene protons, paving the way for carbanion chemistry. Furthermore, the entire sulfonyl moiety can function as a leaving group under reductive conditions, enabling its use as a transient activating group. This guide provides a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of this compound, offering insights into its practical application in complex molecule synthesis.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. While extensive experimental data for **2-(propane-2-sulfonyl)acetic acid** is not broadly published, we can compile its known attributes and provide expert-informed estimations based on analogous structures.

Physicochemical Properties

The properties of the molecule are dominated by the polarity of the sulfonyl and carboxylic acid groups.

Property	Value / Observation	Source / Rationale
IUPAC Name	2-(propan-2-yl)sulfonylacetic acid	1]
Synonyms	(Isopropylsulfonyl)acetic acid	1]
CAS Number	135242-40-9	1]
Molecular Formula	C ₅ H ₁₀ O ₄ S	1]
Molecular Weight	166.20 g/mol	1]
Appearance	Expected to be a white crystalline solid.	Analogy with similar low molecular weight sulfones and carboxylic acids.
pKa (estimated)	~2.5 - 3.5	The pKa of acetic acid is ~4.76[2]. The strongly electron-withdrawing sulfonyl group at the α-position is expected to significantly increase the acidity of the carboxyl proton, lowering the pKa considerably.
Solubility (predicted)	Soluble in hot water, polar organic solvents (e.g., MeOH, THF, DMSO), and aqueous base. Limited solubility in nonpolar organic solvents (e.g., hexanes).	The polarity of the dual functional groups suggests this profile. Related compounds like sulfanilic acid are soluble in hot water but not nonpolar organics[3][4].

Spectroscopic Signature

For unambiguous identification and reaction monitoring, understanding the expected spectroscopic data is critical.

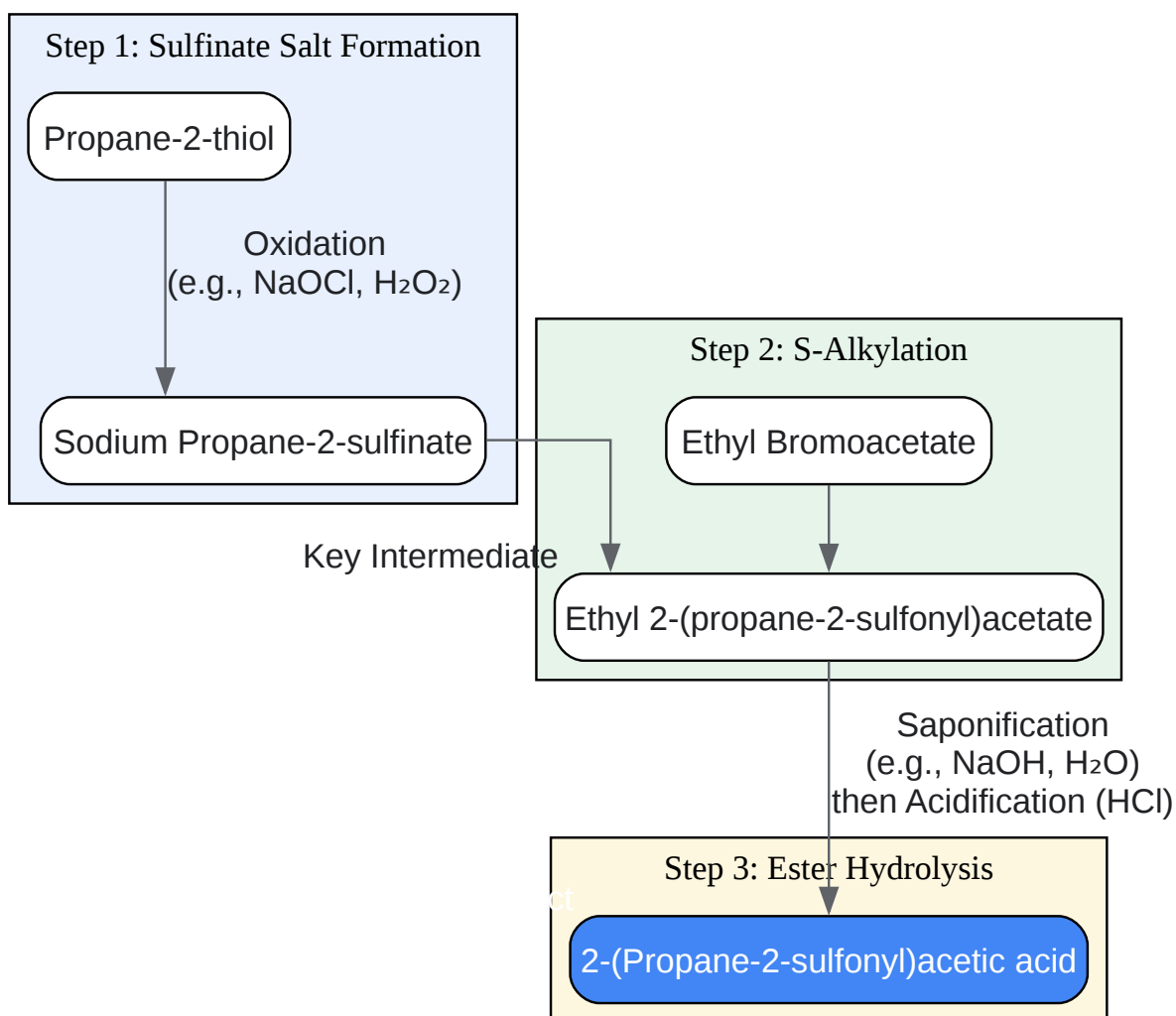
- ^1H NMR (Proton NMR): The proton spectrum is expected to be clean and informative.
 - ~1.3-1.4 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropyl moiety, split by the adjacent methine proton.
 - ~3.2-3.5 ppm (septet, 1H): The single methine proton of the isopropyl group, split by the six methyl protons.
 - ~4.0-4.2 ppm (singlet, 2H): The two protons of the methylene group (α -carbon). These are highly deshielded due to the adjacent electron-withdrawing sulfonyl and carboxyl groups.
 - ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid. The chemical shift can vary significantly with concentration and solvent.
- ^{13}C NMR (Carbon NMR):
 - ~16-18 ppm: Carbon signal for the two equivalent methyls of the isopropyl group.
 - ~55-58 ppm: Carbon signal for the methine of the isopropyl group.
 - ~60-63 ppm: Carbon signal for the α -methylene group.
 - ~168-172 ppm: Carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy:
 - ~2500-3300 cm^{-1} (broad): Characteristic O-H stretching of the carboxylic acid.
 - ~1700-1725 cm^{-1} (strong): C=O stretching of the carboxylic acid.
 - ~1300-1350 cm^{-1} (strong) & ~1120-1160 cm^{-1} (strong): Asymmetric and symmetric S=O stretching of the sulfone group, respectively. These are typically very intense and reliable diagnostic peaks.

Synthesis Protocol: A Self-Validating Approach

A reliable synthesis is crucial for utilizing this building block. The most logical and field-proven approach involves the S-alkylation of a sulfinate salt, which itself is generated from a

corresponding thiol. This multi-step process ensures high purity and avoids problematic side reactions.

Overall Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: A robust three-step synthesis of **2-(propane-2-sulfonyl)acetic acid**.

Detailed Step-by-Step Methodology

Expertise & Causality: This protocol is designed to isolate intermediates and manage potential side reactions. Using ethyl bromoacetate in Step 2 is critical; using bromoacetic acid directly would lead to an immediate acid-base reaction with the sulfinate nucleophile, quenching the desired alkylation pathway.

Step 1: Preparation of Sodium Propane-2-sulfinate

- **Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve propane-2-thiol (1.0 eq) in methanol. Cool the solution to 0-5 °C in an ice bath.
- **Oxidation:** Slowly add a solution of sodium hypochlorite (household bleach, ~1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
 - **Causality:** This is a controlled oxidation. Over-oxidation can lead to the corresponding sulfonic acid, which is unreactive in the subsequent step. Maintaining a low temperature is key to selectivity.
- **Quenching & Isolation:** After the addition is complete, stir for 1 hour at 0-5 °C. Check for the absence of peroxide with test strips. Add a small amount of sodium sulfite to quench any excess oxidant.
- **Workup:** Concentrate the mixture under reduced pressure to remove methanol. The resulting aqueous slurry containing the sodium propane-2-sulfinate can often be used directly in the next step after adjusting the solvent. For higher purity, it can be isolated, but alkylsulfonic acid salts are known to be less stable than their aryl counterparts[5].

Step 2: Synthesis of Ethyl 2-(propane-2-sulfonyl)acetate

- **Setup:** To the flask containing the aqueous sodium propane-2-sulfinate solution, add a polar aprotic solvent like DMF or DMSO to aid solubility.
- **Alkylation:** Add ethyl bromoacetate (1.05 eq) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the sulfinate.

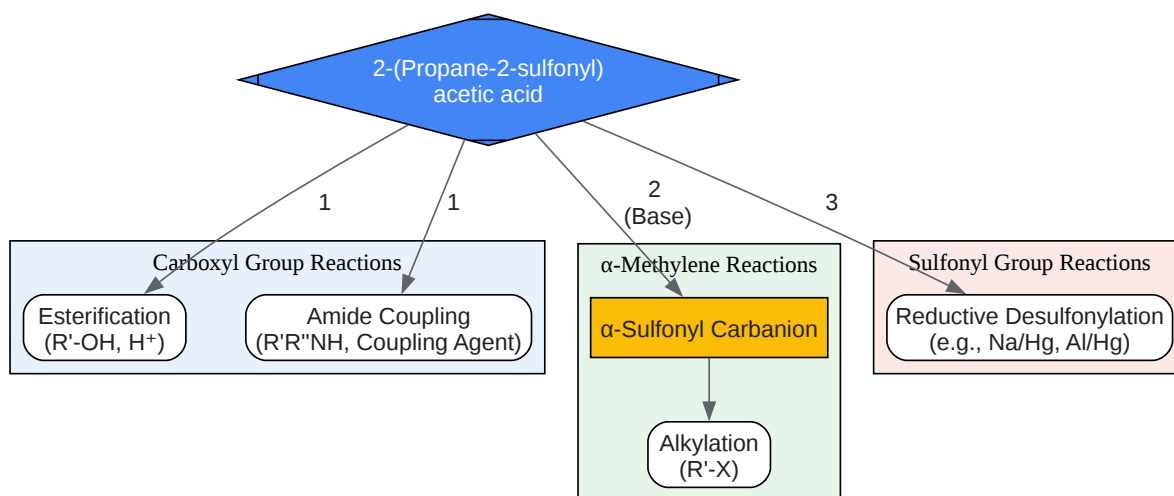
- Trustworthiness: The reaction progress must be monitored. The choice of an alkyl iodide instead of bromide can sometimes accelerate the reaction but is more costly. O-alkylation is a potential side reaction but is generally disfavored when using soft nucleophiles like sulfonates with primary halides (Pearson's HSAB principle).
- Workup: Cool the reaction mixture, dilute with a large volume of water, and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
- Purification: The crude ester can be purified by silica gel column chromatography if necessary.

Step 3: Hydrolysis to **2-(Propane-2-sulfonyl)acetic Acid**

- Saponification: Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water. Add sodium hydroxide (1.5 eq) and stir at room temperature overnight.
- Workup: Monitor the reaction by TLC/LCMS for the disappearance of the starting ester. Once complete, remove the THF under reduced pressure.
- Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
 - Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation, as the carboxylate salt is water-soluble while the neutral carboxylic acid is not.
- Isolation & Purification: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product is often of high purity at this stage but can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) if needed.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-(propane-2-sulfonyl)acetic acid** stems from the distinct reactivity of its three key components: the carboxylic acid, the activated α -methylene group, and the sulfonyl group itself.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-(propane-2-sulfonyl)acetic acid**.

- **Reactions at the Carboxyl Group:** The carboxylic acid moiety is a classic functional group handle. It readily undergoes esterification under acidic conditions or, more importantly for drug development, amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt). This allows for its incorporation into peptide-like structures or for appending it to amine-containing scaffolds.
- **Reactions at the α -Methylene Group:** The protons on the carbon situated between the sulfonyl and carbonyl groups are significantly acidic. Treatment with a suitable base (e.g., NaH, LDA) generates a resonance-stabilized α -sulfonyl carbanion^[6]. This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylations with alkyl halides. This two-step sequence allows the molecule to serve as a malonic ester-type synthon.
- **Reductive Desulfonylation:** The sulfonyl group, after serving its purpose of activating the α -position, can be cleanly removed and replaced with a hydrogen atom. This process, known

as reductive desulfonylation, is often achieved with dissolving metal reductions or metal amalgams like Na/Hg or Al/Hg[6]. This "scarless" removal makes the initial sulfonylacetic acid a powerful tool for introducing an acetic acid side chain onto a molecule via nucleophilic addition, followed by reduction.

Relevance in Drug Discovery and Development

While **2-(propane-2-sulfonyl)acetic acid** may not be a final drug itself, its structural motifs and reactivity profile make it highly relevant to medicinal chemistry.

- **Scaffold for Bioisosteres:** The sulfonyl group is a well-recognized bioisostere for other functionalities. The α -sulfonyl carboxylic acid structure can be used to mimic biological phosphates or other acidic recognition elements in enzyme active sites.
- **Intermediate for Complex Synthesis:** As demonstrated, the molecule is a potent intermediate. Its ability to undergo C-C bond formation at the alpha position and subsequent desulfonylation provides a robust route to substituted acetic acid derivatives, which are common structural units in many active pharmaceutical ingredients (APIs)[7].
- **Introduction of the Isopropylsulfonyl Moiety:** The isopropylsulfonyl group itself can be a desirable pharmacophore, offering a combination of polarity and lipophilicity that can modulate a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block provides a direct method for its incorporation.

Safety and Handling

As a research chemical, **2-(propane-2-sulfonyl)acetic acid** must be handled with appropriate care.

- **GHS Hazard Classification:** According to data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.

- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
 - Avoid inhalation of dust.
 - In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.
 - Store in a cool, dry, well-sealed container away from incompatible materials such as strong bases and oxidizing agents.

References

- MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available at: [\[Link\]](#)
- Wikipedia. Reductive desulfonylation. Available at: [\[Link\]](#)
- PubChem. **2-(Propane-2-sulfonyl)acetic acid**. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Wikipedia. Sulfanilic acid. Available at: [\[Link\]](#)
- Google Patents. US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
- ResearchGate. Development of a Safe Continuous Manufacturing Route to 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid. Available at: [\[Link\]](#)
- Reddit. Failure in the alkylation of a sodium sulfinate. r/Chempros. Available at: [\[Link\]](#)
- Organic Syntheses. Propane-2,2-diylbis(4-isopropyl-4,5-dihydrooxazole). Available at: [\[Link\]](#)

- ResearchGate. Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. Available at: [\[Link\]](#)
- University of Colorado Boulder. pKa Data Compiled by R. Williams. Available at: [\[Link\]](#)
- National Institutes of Health. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [\[Link\]](#)
- ResearchGate. What is the solubility of sulfanilic acid in hot water (95 dC)?. Available at: [\[Link\]](#)
- Wikipedia. Acetic acid. Available at: [\[Link\]](#)
- Google Patents. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
- Sciencemadness Wiki. Sulfanilic acid. Available at: [\[Link\]](#)
- MySkinRecipes. Sodium propane-2-sulfinate. Available at: [\[Link\]](#)
- Wikipedia. Sulfonic acid. Available at: [\[Link\]](#)
- International Journal of Trend in Scientific Research and Development. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available at: [\[Link\]](#)
- Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [\[Link\]](#)
- The Journal of Organic Chemistry. Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β -Keto Sulfones. ACS Publications. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-\(Propane-2-sulfonyl\)acetic acid | C5H10O4S | CID 21501532 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Acetic acid - Wikipedia \[en.wikipedia.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Sulfanilic acid - Sciencemadness Wiki \[sciencemadness.org\]](#)
- [5. reddit.com \[reddit.com\]](#)
- [6. Reductive desulfonylation - Wikipedia \[en.wikipedia.org\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Foreword: The Strategic Value of a Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161976#2-propane-2-sulfonyl-acetic-acid-chemical-properties\]](https://www.benchchem.com/product/b161976#2-propane-2-sulfonyl-acetic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com